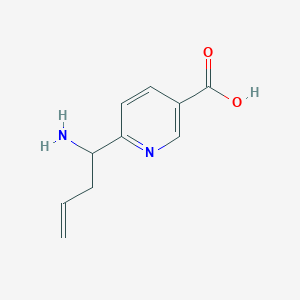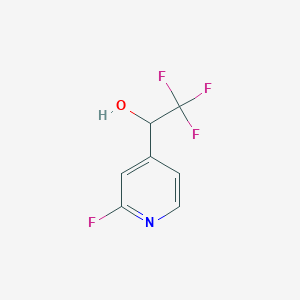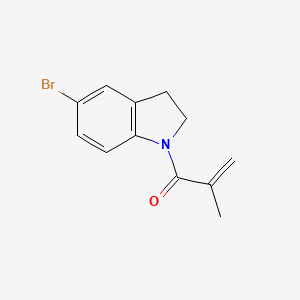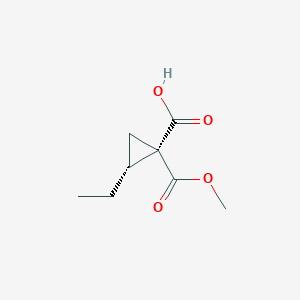![molecular formula C10H15NO2 B12964815 Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12964815.png)
Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate is a chemical compound that belongs to the family of tropane alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. The compound’s unique structure makes it a valuable tool for investigating biological pathways and developing new drugs .
Mécanisme D'action
The mechanism of action of ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate can be compared with other tropane alkaloids, such as cocaine and atropine. While these compounds share a similar core structure, this compound is unique due to its specific functional groups and stereochemistry.
List of Similar Compounds:- Cocaine
- Atropine
- Scopolamine
- Tropinone
These compounds, like this compound, belong to the tropane alkaloid family and exhibit various biological activities .
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)11-8-4-3-5-9(11)7-6-8/h6-9H,2-5H2,1H3 |
Clé InChI |
NDZATHOMQXKCAU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C2CCCC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)










